molecular formula C13H18N4O2 B13355842 (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile

(2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B13355842
M. Wt: 262.31 g/mol
InChI Key: YGMVROKUQGOPIC-GXFFZTMASA-N
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Description

(2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Construction of the Pyrrolidine Ring: This can be achieved via cyclization of suitable intermediates.

    Introduction of the Nitrile Group: This step may involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxyethyl group.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring, for example, is known to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(1H-Pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile
  • (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carbonitrile

Uniqueness

What sets (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile apart is the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the methoxyethyl group, for example, might enhance its solubility or alter its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H18N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-6H2,1-3H3/t10-,13+/m0/s1

InChI Key

YGMVROKUQGOPIC-GXFFZTMASA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2CCOC)C#N

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C#N

Origin of Product

United States

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